molecular formula C8H14O B093672 alpha-Methylcyclohex-3-ene-1-methanol CAS No. 17264-01-6

alpha-Methylcyclohex-3-ene-1-methanol

Cat. No.: B093672
CAS No.: 17264-01-6
M. Wt: 126.20 g/mol
InChI Key: FRVOBIGHGFLOGN-UHFFFAOYSA-N
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Description

alpha-Methylcyclohex-3-ene-1-methanol: is an organic compound with the molecular formula C8H14O . It is a derivative of cyclohexene, featuring a methyl group and a hydroxyl group attached to the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: alpha-Methylcyclohex-3-ene-1-methanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Carboxylic acids or ketones

    Reduction: Cyclohexane derivatives

    Substitution: Halogenated cyclohexene derivatives

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

  • Potential applications in the synthesis of biologically active compounds.

Medicine:

  • Investigated for its potential use in the development of pharmaceuticals due to its unique structure and reactivity.

Industry:

  • Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which alpha-Methylcyclohex-3-ene-1-methanol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The methyl group and the cyclohexene ring contribute to the compound’s hydrophobic properties, affecting its solubility and distribution in different environments .

Comparison with Similar Compounds

  • 3-Cyclohexene-1-methanol
  • alpha,alpha,4-Trimethyl-3-cyclohexene-1-methanol

Comparison:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with applications ranging from pharmaceuticals to fragrances. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and industry.

Properties

CAS No.

17264-01-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-cyclohex-2-en-1-ylethanol

InChI

InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h3,5,7-9H,2,4,6H2,1H3

InChI Key

FRVOBIGHGFLOGN-UHFFFAOYSA-N

SMILES

CC(C1CCC=CC1)O

Canonical SMILES

CC(C1CCCC=C1)O

Origin of Product

United States

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